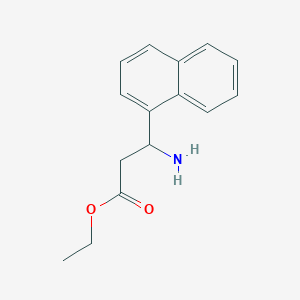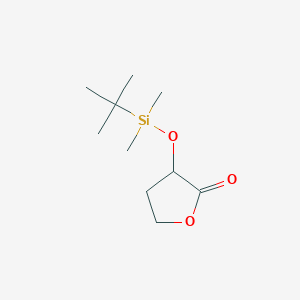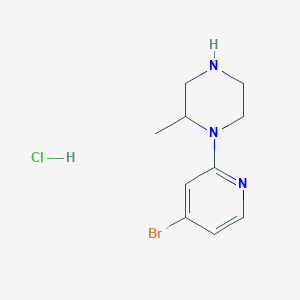![molecular formula C17H25NO5 B12286481 N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine methyl ester](/img/structure/B12286481.png)
N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine methyl ester is a chemical compound that belongs to the class of amino acid derivatives. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine methyl ester typically involves the protection of the amino group of L-tyrosine followed by esterification. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to protect the amino group, followed by esterification with methanol in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of peptides and proteins.
Medicine: This compound is used in the development of pharmaceuticals, particularly in the design of prodrugs.
Industry: It is employed in the production of various chemical intermediates and fine chemicals
作用機序
The mechanism of action of N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine methyl ester involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various biological pathways, exerting their effects at the molecular level .
類似化合物との比較
Similar Compounds
- D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
- Glycine, N-[(1,1-dimethylethoxy)carbonyl]thio-L-phenylalanyl-, methyl ester
- L-Proline, N-[(1,1-dimethylethoxy)carbonyl]glycyl-, methyl ester
Uniqueness
N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine methyl ester is unique due to its specific structural configuration, which imparts distinct reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals .
特性
分子式 |
C17H25NO5 |
|---|---|
分子量 |
323.4 g/mol |
IUPAC名 |
methyl (2S)-3-(4-ethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C17H25NO5/c1-6-22-13-9-7-12(8-10-13)11-14(15(19)21-5)18-16(20)23-17(2,3)4/h7-10,14H,6,11H2,1-5H3,(H,18,20)/t14-/m0/s1 |
InChIキー |
VGKSLUCEBDAQDR-AWEZNQCLSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C |
正規SMILES |
CCOC1=CC=C(C=C1)CC(C(=O)OC)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene](/img/structure/B12286404.png)

![[2-(9,11-Dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12286414.png)

![10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2'-oxirane]-3,17-dione](/img/structure/B12286423.png)

![3-{1-[(E)-2,2-Difluoroethoxyimino]ethyl}-benzoic acid methyl ester](/img/structure/B12286431.png)

![6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B12286445.png)


![3-Chlorobenzo[4,5]thieno[3,2-c]pyridine](/img/structure/B12286462.png)

![5-[2-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxypropan-2-yl]-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12286470.png)
